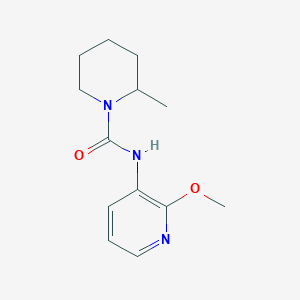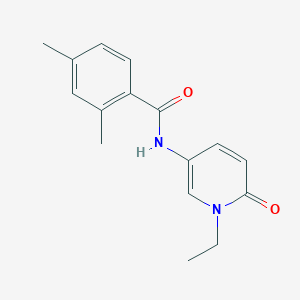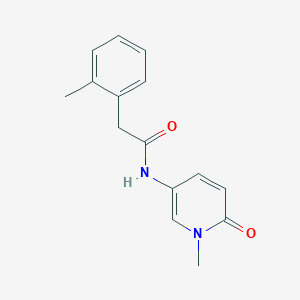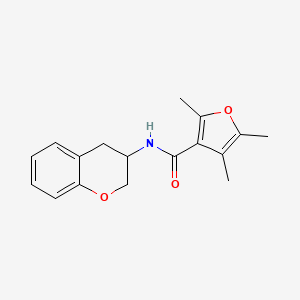![molecular formula C13H16BrNO B7527636 N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, also known as BDDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDDPA is a type of amide that has a cyclobutyl ring attached to a 3-bromophenyl group, and it is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has been widely used in scientific research as a reagent for organic synthesis. It has been utilized in the synthesis of various compounds such as cyclobutyl-containing heterocycles and amino acid derivatives. N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has also been used in the synthesis of biologically active compounds such as potential anticancer agents and antibacterial agents.
Mecanismo De Acción
The mechanism of action of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is not well understood, but it is believed to act as a nucleophile in organic reactions. The cyclobutyl ring attached to the 3-bromophenyl group can undergo ring-opening reactions, which allows for the formation of new carbon-carbon bonds. This property makes N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide useful in the synthesis of complex organic molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. However, it has been reported that N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide in lab experiments is its high purity and yield. The optimized synthesis method allows for the production of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a purity of up to 99%. Another advantage is its versatility in organic synthesis, which allows for the synthesis of a wide range of compounds. However, one limitation is the limited information available on its toxicity and potential side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. One area of interest is its potential as an antibacterial and anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of research is the development of new synthetic methods for N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide and its derivatives, which may lead to the discovery of new compounds with unique properties.
Conclusion
In conclusion, N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, and it has been utilized in the synthesis of various compounds. While its mechanism of action and potential side effects are not well understood, it has shown promise as an antibacterial and anticancer agent. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide involves the reaction of 3-bromobenzylamine with cyclobutanone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is then reduced with sodium borohydride to yield N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. This method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a yield of up to 80%.
Propiedades
IUPAC Name |
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10(16)15-9-13(6-3-7-13)11-4-2-5-12(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMBEYCKVWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)

![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)


![2-[(6-Oxo-3-phenylpyridazin-1-yl)methyl]benzonitrile](/img/structure/B7527619.png)

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)
![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)